molecular formula C12H10Cl2N2O2S B4429671 1-(3,4-dichlorophenyl)-N-3-pyridinylmethanesulfonamide

1-(3,4-dichlorophenyl)-N-3-pyridinylmethanesulfonamide

Cat. No. B4429671
M. Wt: 317.2 g/mol
InChI Key: GTFMVGHNMQHZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-N-3-pyridinylmethanesulfonamide, also known as DMP 777, is a sulfonamide-based compound that has been extensively studied for its potential use in various scientific research applications. It is a potent and selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells.

Mechanism of Action

1-(3,4-dichlorophenyl)-N-3-pyridinylmethanesulfonamide 777 binds to the active site of CA IX and inhibits its enzymatic activity. This leads to a decrease in the production of bicarbonate ions, which are essential for tumor growth and survival. Inhibition of CA IX also leads to a decrease in extracellular pH, which can enhance the efficacy of chemotherapy.
Biochemical and Physiological Effects:
This compound 777 has been shown to be a potent inhibitor of CA IX in vitro and in vivo. It has been shown to reduce tumor growth and improve the efficacy of chemotherapy in animal models. This compound 777 has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

1-(3,4-dichlorophenyl)-N-3-pyridinylmethanesulfonamide 777 has several advantages for lab experiments. It is a potent and selective inhibitor of CA IX, making it a valuable tool for studying the role of CA IX in cancer. It has also been shown to have minimal toxicity in normal cells, making it a safer alternative to other CA IX inhibitors. However, this compound 777 has limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its efficacy as a therapeutic agent.

Future Directions

There are several future directions for research on 1-(3,4-dichlorophenyl)-N-3-pyridinylmethanesulfonamide 777. One area of focus could be the development of more soluble analogs of this compound 777 that can be used in a wider range of experiments. Another area of focus could be the development of more potent and selective CA IX inhibitors that can be used in cancer therapy. Additionally, further studies are needed to determine the optimal dosing and administration of this compound 777 for cancer therapy. Overall, this compound 777 has shown great promise as a tool for studying the role of CA IX in cancer and as a potential therapeutic agent for cancer treatment.

Scientific Research Applications

1-(3,4-dichlorophenyl)-N-3-pyridinylmethanesulfonamide 777 has been studied for its potential use in cancer therapy. Carbonic anhydrase IX is overexpressed in many types of cancer cells and plays a crucial role in tumor growth and progression. Inhibition of CA IX has been shown to reduce tumor growth and improve the efficacy of chemotherapy. This compound 777 has been shown to be a potent and selective inhibitor of CA IX, making it a promising candidate for cancer therapy.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-pyridin-3-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c13-11-4-3-9(6-12(11)14)8-19(17,18)16-10-2-1-5-15-7-10/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFMVGHNMQHZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NS(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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